molecular formula C20H22FN3O3 B3084234 [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-50-4

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B3084234
CAS No.: 1142211-50-4
M. Wt: 371.4 g/mol
InChI Key: HONXSSHIMGIURO-UHFFFAOYSA-N
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Description

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently build complex molecules . The reaction conditions often require a basic environment and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include the use of protective groups to prevent unwanted side reactions and the employment of high-throughput screening to optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and may require catalysts to increase efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new derivative with different pharmacological properties .

Scientific Research Applications

Chemistry

In chemistry, [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used to investigate the mechanisms of enzyme inhibition or receptor binding, providing insights into cellular processes .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various manufacturing processes .

Mechanism of Action

The mechanism of action of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid stands out due to its specific substitution pattern and the presence of both fluorophenyl and piperazine moieties. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-6-8-18(9-7-16)22-10-12-23(13-11-22)19(25)14-24(15-20(26)27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONXSSHIMGIURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153835
Record name Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-50-4
Record name Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

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